molecular formula C15H16ClN3O3 B019550 6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid CAS No. 528851-85-6

6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid

Cat. No. B019550
M. Wt: 321.76 g/mol
InChI Key: KFFLFXHSHZOQHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including those with cyclopropyl groups, often involves complex cyclopropanation processes or intramolecular cyclizations. For instance, Szakonyi et al. (2002) reported the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives through a remarkable cyclopropanation process, highlighting the innovative approaches to constructing the cyclopropyl-quinoline framework (Szakonyi, Fülöp, Tourwé, & De Kimpe, 2002).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, especially those incorporating cyclopropyl groups and halogen atoms, is crucial for their biological activity. Detailed structural analysis often involves X-ray crystallography or NMR studies to elucidate the configuration and conformation of these molecules. For example, Wang et al. (2004) synthesized and crystallized quinoline derivatives, providing insight into their molecular structure through crystallographic analysis (Wang, Shi, Tu, & Yao, 2004).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, reflecting their versatile chemical properties. These reactions include cyclopropanation, nitration, fluorination, and reductive lactamization, showcasing the compound's reactivity towards synthesizing novel quinolone derivatives with potential antibacterial properties. Shibinskaya et al. (2012) discussed the synthesis of 6-(3-aminopropyl)-6H-indolo[2,3-b]quinoxalines, highlighting the chemical versatility of quinoline-based compounds (Shibinskaya et al., 2012).

Scientific Research Applications

Anticorrosive Properties

Quinoline derivatives, including those with specific substitutions like chloro and amino groups, have been widely utilized as anticorrosive materials. These compounds show significant effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This property makes them valuable in protecting materials in industrial applications (Verma, Quraishi, & Ebenso, 2020).

Biocatalyst Inhibition

Carboxylic acid derivatives, including quinoline carboxylic acids, have shown to be inhibitory to microbes at concentrations below the desired yield and titer. Understanding the impact of such carboxylic acids on microbial cells can aid in metabolic engineering strategies to enhance the robustness of microbial strains used in industrial fermentation processes. This application is particularly relevant in the production of biofuels and biochemicals (Jarboe, Royce, & Liu, 2013).

Pharmaceutical Applications

The broad spectrum of biological activities of quinoline derivatives, including antimicrobial, anticancer, and antioxidant properties, makes them candidates for pharmaceutical applications. For example, quinolines are explored for their potential in anticancer therapies due to their ability to interfere with various biological pathways critical for cancer cell survival and proliferation (Pareek & Kishor, 2015).

Neuroprotective Effects

Quinoline derivatives are also being investigated for their neuroprotective effects. They have shown promise in experimental settings, potentially offering new avenues for the treatment of neurodegenerative diseases. The exploration of these compounds for central nervous system applications highlights the versatility of quinoline derivatives in medicinal chemistry (Saganuwan, 2017).

Antioxidant Capacity

Additionally, quinoline derivatives have been evaluated for their antioxidant capacity, which is crucial for mitigating oxidative stress in biological systems. This property is beneficial for developing therapeutics aimed at diseases where oxidative stress plays a significant role in pathology (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

properties

IUPAC Name

6-(2-aminoethylamino)-7-chloro-1-cyclopropyl-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3/c16-11-6-13-9(5-12(11)18-4-3-17)14(20)10(15(21)22)7-19(13)8-1-2-8/h5-8,18H,1-4,17H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFLFXHSHZOQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)NCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591903
Record name 6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid

CAS RN

528851-85-6
Record name 6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

7-Chloro-1-cyclopropyl-1,4-dihydro-6-fluoro4-oxo-quinoline-3-carboxylic acid (56.3 g) and ethylenediamine (36 g) were dissolved in N,N-dimethylacetamide (650 mL) at 100° C. and stirred for 8.5 h at 115° C. Water (700 mL) was added to the reaction mixture cooled at room temperature. The reaction mixture was stirred at room temperature for 2 h, cooled at 0-5° C. and stirred for 1 h. The precipitate obtained was filtered, washed with cold water, cold EtOH, and dried at 110° C. under reduced pressure for 1 h. The crude product was treated with HCl (6% aqueous solution) heating for 1 h in the presence of charcoal. After filtration, the solution was cooled to 35-40° C. and a first precipitation happened. The precipitate was filtered, washed with water and dried at 110° C. for 1 h. The title compound (6.4 g) was obtained as the hydrochloride salt. The hydrochloride salt was then converted to the free base using standard conditions.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
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6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
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6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
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6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
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6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
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6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid

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